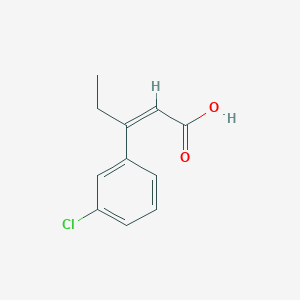

3-(3-Chlorophenyl)pent-2-enoicacid

Description

Contextualization of 3-(3-Chlorophenyl)pent-2-enoic acid within Pentenoic Acid Chemistry

3-(3-Chlorophenyl)pent-2-enoic acid, with the molecular formula C₁₁H₁₁ClO₂, is a chlorinated unsaturated carboxylic acid. It belongs to the broader class of pentenoic acids, which are monounsaturated fatty acids. wikipedia.org Pentenoic acids can exist as different isomers depending on the position and configuration of the double bond. wikipedia.org For instance, there are 2-pentenoic, 3-pentenoic, and 4-pentenoic acids. wikipedia.orgnih.govnist.gov The presence of a 3-chlorophenyl group at the third carbon of the pent-2-enoic acid backbone creates a conjugated system, influencing its chemical reactivity and making it a subject of interest in various research fields.

Significance of α,β-Unsaturated Carboxylic Acids in Chemical Research

α,β-Unsaturated carboxylic acids are a class of organic compounds characterized by a carbon-carbon double bond between the α and β positions relative to the carboxylic acid group. wikipedia.org This structural feature makes them important building blocks in organic synthesis and key motifs in many biologically active natural products and pharmaceuticals. chemistryviews.org The conjugated system in these molecules makes them susceptible to nucleophilic attack at the β-carbon, a reactivity pattern known as vinylogous reactivity. wikipedia.org Their synthesis is an active area of research, with methods like the Wittig or Horner–Wadsworth–Emmons reactions, and newer, more efficient copper-catalyzed carboxylations of alkynes with CO₂ being developed. chemistryviews.org

Overview of Structural Analogues and Their Academic Relevance

The structural framework of 3-(3-Chlorophenyl)pent-2-enoic acid allows for various modifications, leading to a range of analogues with differing properties and research applications.

(E)-3-Methyl-5-phenylpent-2-enoic acid: In this analogue, a methyl group replaces the 3-chlorophenyl substituent, and a phenyl group is attached to the fifth carbon. The trans geometry of the double bond and the presence of a methyl group may influence its metabolic stability.

3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid: This saturated analogue lacks the double bond's conjugation, which reduces its resonance stabilization and reactivity compared to the parent compound.

(2Z)-3-(Biphenyl-4-yl)-5-(4-chlorophenyl)pent-2-enoic acid: The presence of a biphenyl (B1667301) group at the third carbon and a para-chlorophenyl group at the fifth carbon extends the π-conjugation, potentially enhancing its ultraviolet absorption and fluorescence properties.

Fluorinated Analogues: Introducing fluorine atoms, for example, as 4,4,5,5,5-pentafluoro derivatives, can increase metabolic stability and lipophilicity.

These analogues are valuable in structure-activity relationship studies to understand how specific structural features influence the compound's biological and chemical properties.

Current Gaps and Future Directions in 3-(3-Chlorophenyl)pent-2-enoic acid Research

Current research on 3-(3-Chlorophenyl)pent-2-enoic acid has indicated its potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Studies have reported its inhibitory action against various bacterial strains and its ability to induce apoptosis in cancer cell lines. However, a comprehensive understanding of its mechanism of action is still developing. It is suggested that the compound may inhibit enzymes crucial for cell proliferation.

Future research should focus on:

Stereoselective Synthesis: Developing methods for the stereoselective synthesis of the (E)- and (Z)-isomers to evaluate their individual biological activities. This could involve the use of chiral auxiliaries or asymmetric catalysis.

Mechanism of Action Studies: In-depth investigations into the specific biochemical pathways and enzymes targeted by this compound to elucidate its mode of action in antimicrobial and anticancer activities.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider range of structural analogues to optimize its therapeutic potential and understand the impact of different substituents on its activity.

Exploration of New Applications: Investigating other potential applications in materials science and as a scaffold in organic synthesis, given its structural flexibility and reactivity.

Detailed Research Findings

Research has shown that 3-(3-Chlorophenyl)pent-2-enoic acid exhibits notable biological activities.

Antimicrobial Properties: The compound has demonstrated significant inhibitory action against various bacterial pathogens. The Minimum Inhibitory Concentrations (MICs) have been found to range from 50 to 200 µg/mL, depending on the specific bacterial species tested.

Anticancer Activity: Studies have also explored its potential as an anticancer agent. It has been reported to induce apoptosis in cancer cell lines, particularly in breast (MCF-7) and liver (HepG2) cancer cells. The IC50 values, which indicate the concentration required to inhibit 50% of cell growth, were approximately 30 µM for MCF-7 cells and 25 µM for HepG2 cells.

Interactive Data Table: Biological Activity of 3-(3-Chlorophenyl)pent-2-enoic acid

| Biological Activity | Target | Measurement | Value |

| Antimicrobial | Various bacterial strains | MIC | 50-200 µg/mL |

| Anticancer | MCF-7 (breast cancer) | IC50 | ~30 µM |

| Anticancer | HepG2 (liver cancer) | IC50 | ~25 µM |

Retrosynthetic Analysis of the 3-(3-Chlorophenyl)pent-2-enoic acid Skeleton

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.comias.ac.in For 3-(3-Chlorophenyl)pent-2-enoic acid, the primary disconnections focus on the carbon-carbon double bond and the carboxylic acid functional group.

The most logical disconnection is across the C2-C3 double bond, which suggests olefination reactions as the key bond-forming step. This approach breaks the molecule into two primary synthons: a carbonyl component and a C2 carbanion equivalent.

Synthon A: An electrophilic carbonyl compound, which can be 3-chlorobenzaldehyde (B42229) or, more appropriately for the pentenoic acid structure, 3-chloropropiophenone.

Synthon B: A nucleophilic two-carbon synthon bearing the carboxylic acid functionality, such as a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion.

Alternatively, a disconnection can be made that views the molecule as a product of a condensation reaction. This leads to 3-chlorobenzaldehyde and a derivative of propanoic acid. This analysis points toward classical reactions such as the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions as practical forward-synthetic strategies. youtube.comyoutube.com

Classical Approaches to α,β-Unsaturated Carboxylic Acids Applied to 3-(3-Chlorophenyl)pent-2-enoic acid

Several foundational reactions in organic chemistry are well-suited for the synthesis of α,β-unsaturated carboxylic acids like 3-(3-Chlorophenyl)pent-2-enoic acid. chemistryviews.org

Wittig Olefination Strategies for the Alkene Moiety

The Wittig reaction is a widely used method for forming carbon-carbon double bonds from a carbonyl compound and a phosphonium ylide. beilstein-journals.orglnpu.edu.cn To synthesize 3-(3-Chlorophenyl)pent-2-enoic acid, this strategy would typically involve the reaction of a ketone with a stabilized ylide bearing an ester group, followed by hydrolysis.

The general pathway is as follows:

Reactant 1: 1-(3-chlorophenyl)propan-1-one (3-chloropropiophenone).

Reactant 2: A Wittig reagent such as (carbethoxymethyl)triphenylphosphorane, derived from the corresponding phosphonium salt and a base.

Reaction: The ylide attacks the ketone, leading to a betaine intermediate which then collapses to form the alkene and triphenylphosphine (B44618) oxide.

Product: The reaction yields an ester, ethyl 3-(3-chlorophenyl)pent-2-enoate.

Final Step: Subsequent hydrolysis of the ester furnishes the target carboxylic acid.

A key consideration in the Wittig reaction is stereoselectivity. Stabilized ylides, such as the one required here, generally favor the formation of the (E)-isomer. acs.org

Horner-Wadsworth-Emmons Reaction Pathways

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate carbanion instead of a phosphonium ylide. jst.go.jp This method offers significant advantages, including generally higher (E)-selectivity for the resulting alkene and the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification. rsc.orgorganic-chemistry.org

The synthetic route to 3-(3-Chlorophenyl)pent-2-enoic acid via the HWE reaction would be:

Reactant 1: 1-(3-chlorophenyl)propan-1-one.

Reactant 2: A phosphonate ester, such as triethyl phosphonoacetate, which is deprotonated by a base (e.g., sodium hydride) to form the nucleophilic carbanion.

Reaction: The phosphonate carbanion reacts with the ketone to form an intermediate that eliminates a dialkyl phosphate salt to give the α,β-unsaturated ester.

Product: Ethyl 3-(3-chlorophenyl)pent-2-enoate is formed with high (E)-stereoselectivity.

Final Step: Hydrolysis of the ester yields the final carboxylic acid.

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Carbonyl Reactant | 1-(3-chlorophenyl)propan-1-one | 1-(3-chlorophenyl)propan-1-one |

| Nucleophile | (Carbethoxymethyl)triphenylphosphorane | Anion of triethyl phosphonoacetate |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Diethyl phosphate (water-soluble, easy to remove) |

| Stereoselectivity | Generally favors (E)-isomer with stabilized ylides | Typically provides higher (E)-selectivity |

Knoevenagel Condensation Variants

The Knoevenagel condensation involves the reaction of a carbonyl compound with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. purechemistry.orgwikipedia.org For the synthesis of carboxylic acids, the Doebner modification is particularly relevant. organic-chemistry.org This variant uses malonic acid as the active methylene compound and pyridine (B92270) as the base and solvent. wikipedia.org

The synthesis of 3-(3-Chlorophenyl)pent-2-enoic acid is not directly achieved via the standard Knoevenagel condensation with an aldehyde, as it would lead to a propenoic acid derivative. However, a related pathway could be envisioned using a β-keto ester and subsequent transformations. A more direct application of Knoevenagel-type chemistry is seen in the synthesis of similar structures. For instance, the condensation of 3-chlorobenzaldehyde with propanoic anhydride could be explored, although this falls more into the category of the Perkin reaction. The Perkin reaction is a well-known method for synthesizing 3-arylpropenoic acids. acgpubs.org

Ester Hydrolysis and Decarboxylation in Synthesis

Ester hydrolysis is a critical final step in many syntheses of carboxylic acids, including the Wittig and HWE routes described above. mnstate.edu The conversion of the intermediate ester, ethyl 3-(3-chlorophenyl)pent-2-enoate, to the final acid can be achieved under either acidic or basic conditions. ucalgary.calibretexts.org

Acid-Catalyzed Hydrolysis: The ester is heated with an excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄). This is a reversible process, and the use of a large volume of water drives the equilibrium toward the carboxylic acid and alcohol products. britannica.com

Base-Promoted Hydrolysis (Saponification): The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521). This reaction is irreversible and proceeds through a tetrahedral intermediate to form the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid. britannica.com

Decarboxylation is relevant in syntheses that proceed through intermediates with a carboxylic acid group beta to another carbonyl or carboxyl group, such as those derived from malonic acid in the Doebner condensation. organic-chemistry.orgresearchgate.net Heating such an intermediate causes the loss of carbon dioxide to form the α,β-unsaturated carboxylic acid.

Advanced and Stereoselective Synthetic Methodologies for 3-(3-Chlorophenyl)pent-2-enoic acid and its Derivatives

Modern synthetic chemistry seeks to achieve high levels of stereocontrol. For 3-(3-Chlorophenyl)pent-2-enoic acid, this translates to controlling the geometry of the C=C double bond to selectively produce either the (E) or (Z) isomer.

Advanced HWE reagents have been developed to provide enhanced stereoselectivity. For example, using phosphonates with bulky or electron-withdrawing groups can influence the stereochemical outcome of the olefination.

Furthermore, enzymatic methods have emerged as powerful tools for stereoselective synthesis. Lipases can be used for the kinetic resolution of racemic esters of related 3-aryl acids, allowing for the isolation of one enantiomer with high purity. mdpi.com While this is more applicable to creating chiral centers, enzymatic promiscuity has also been harnessed for cascade reactions, including Knoevenagel condensations, to produce α,β-unsaturated esters with high (E)-selectivity under mild conditions. nih.gov

Below is a summary of the reactants and products for the discussed synthetic methods.

| Synthetic Method | Carbonyl Reactant | C2-Fragment Reactant | Intermediate Product | Final Product |

| Wittig Reaction | 1-(3-chlorophenyl)propan-1-one | (Carbethoxymethyl)triphenylphosphorane | Ethyl 3-(3-chlorophenyl)pent-2-enoate | 3-(3-Chlorophenyl)pent-2-enoic acid |

| HWE Reaction | 1-(3-chlorophenyl)propan-1-one | Triethyl phosphonoacetate | Ethyl 3-(3-chlorophenyl)pent-2-enoate | 3-(3-Chlorophenyl)pent-2-enoic acid |

| Doebner Condensation (Analogy) | 3-Chlorobenzaldehyde | Malonic acid | 3-(3-Chlorophenyl)propenoic acid | Not the target molecule |

An exploration of the synthetic pathways and chemical modifications of 3-(3-Chlorophenyl)pent-2-enoic acid reveals a landscape rich with modern organic chemistry techniques. These methodologies are pivotal for accessing stereochemically defined variants and generating diverse analogues for further research. The strategic construction of its carbon framework and the subsequent derivatization of its functional groups are central to harnessing its chemical potential.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11ClO2 |

|---|---|

Molecular Weight |

210.65 g/mol |

IUPAC Name |

(Z)-3-(3-chlorophenyl)pent-2-enoic acid |

InChI |

InChI=1S/C11H11ClO2/c1-2-8(7-11(13)14)9-4-3-5-10(12)6-9/h3-7H,2H2,1H3,(H,13,14)/b8-7- |

InChI Key |

ZKZHDZCPOCQOEK-FPLPWBNLSA-N |

Isomeric SMILES |

CC/C(=C/C(=O)O)/C1=CC(=CC=C1)Cl |

Canonical SMILES |

CCC(=CC(=O)O)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Theoretical and Computational Investigations of 3 3 Chlorophenyl Pent 2 Enoicacid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the system. A common and robust approach involves using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional with a comprehensive basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Key to this understanding are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Conversely, the LUMO is the innermost empty orbital and can accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. mdpi.com A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.comnih.gov

For 3-(3-Chlorophenyl)pent-2-enoic acid, the HOMO is expected to be localized primarily over the π-system of the chlorophenyl ring and the conjugated double bond, which are electron-rich regions. The LUMO is anticipated to be distributed over the carboxylic acid group and the double bond, which can act as electron-accepting sites. The chlorine atom, being electronegative, influences the charge distribution across the phenyl ring. Computational studies on similar molecules show that the charge transfer within the molecule is a key aspect of its electronic character. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties

| Orbital | Predicted Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 to -7.5 | Electron-donating orbital, localized on the chlorophenyl ring and C=C double bond. |

| LUMO | -1.0 to -2.0 | Electron-accepting orbital, localized on the C=C double bond and carboxylic acid group. |

| Energy Gap (ΔE) | 4.5 to 6.5 | Indicates moderate to high chemical stability. |

Note: The energy values are illustrative estimates based on typical DFT calculations for similar aromatic carboxylic acids.

Charge distribution analysis, often performed using methods like Mulliken population analysis, would further reveal the partial charges on each atom. This analysis would likely show negative charges concentrated on the oxygen atoms of the carboxyl group and the chlorine atom, while the carbonyl carbon and hydrogen atoms of the acid group would exhibit positive charges.

Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt due to rotation around its single bonds. For 3-(3-Chlorophenyl)pent-2-enoic acid, key rotational degrees of freedom exist around the C-C bond linking the phenyl ring to the pentenoic acid chain and the C-C bond adjacent to the carboxylic acid group.

By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers (rotational isomers). The analysis would likely reveal that planar or near-planar arrangements, which maximize the conjugation between the phenyl ring and the enoic acid moiety, are among the most stable conformations. The steric hindrance between the phenyl ring and the ethyl group at position 3 will also significantly influence the preferred geometry. mdpi.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks.

For 3-(3-Chlorophenyl)pent-2-enoic acid, the MEP map would display:

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They would be concentrated around the two oxygen atoms of the carboxylic acid group and, to a lesser extent, the π-cloud of the phenyl ring and the chlorine atom.

Positive Potential (Blue): These electron-deficient regions are targets for nucleophiles. The most positive potential would be located on the acidic hydrogen atom of the carboxyl group.

Neutral Potential (Green): These areas have a relatively neutral charge.

The MEP map provides a clear picture of the molecule's charge distribution and how it might interact with other polar molecules or ions. mdpi.com

Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be used to validate experimental findings. By calculating the vibrational frequencies from the optimized molecular geometry, a theoretical FT-IR spectrum can be generated. Similarly, by computing the magnetic shielding tensors, one can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical spectra serve as a powerful aid in the structural elucidation of newly synthesized compounds and can help assign experimental peaks with greater confidence.

Molecular Modeling and Dynamics Simulations

Moving beyond the properties of the isolated molecule, molecular modeling and dynamics simulations can predict how 3-(3-Chlorophenyl)pent-2-enoic acid interacts with larger biological systems, such as proteins.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. nih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. biointerfaceresearch.com

In a typical docking study involving 3-(3-Chlorophenyl)pent-2-enoic acid, the compound would be treated as a flexible ligand and docked into the binding pocket of a chosen protein target. The simulation calculates the binding affinity (or docking score), which estimates the strength of the interaction, typically in kcal/mol. A lower binding energy indicates a more stable and favorable interaction. mdpi.com

The results would also detail the specific non-covalent interactions that stabilize the ligand-protein complex, such as:

Hydrogen Bonds: Likely involving the carboxylic acid group of the ligand and polar amino acid residues (e.g., Serine, Threonine, Aspartate) in the protein.

Hydrophobic Interactions: Between the chlorophenyl ring of the ligand and nonpolar residues (e.g., Leucine, Valine, Phenylalanine).

Halogen Bonds: The chlorine atom could potentially form stabilizing interactions with electron-donating atoms in the protein backbone or side chains.

Table 2: Illustrative Theoretical Docking Results for 3-(3-Chlorophenyl)pent-2-enoic acid

| Target Protein (Example) | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -7.0 to -9.0 | Arg120, Tyr355, Ser530 |

| Phosphoinositide 3-kinase (PI3Kα) | -6.5 to -8.5 | Val851, Ser774, Lys802 |

| Androgen Receptor | -7.5 to -9.5 | Arg752, Gln711, Asn705 |

Note: This table is for illustrative purposes only and represents the type of data generated from a molecular docking study. The specific proteins are chosen based on the targets of similar chemical structures.

These theoretical docking studies provide a rational basis for identifying potential biological targets for 3-(3-Chlorophenyl)pent-2-enoic acid and guide further experimental validation. mdpi.comnih.gov

Solvent Effects on Molecular Conformation and Reactivity

Computational investigations into solvent effects typically employ a combination of implicit and explicit solvent models. Implicit models, such as the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating the bulk effects of a solvent on a solute's properties. For instance, studies on hydroxypyrene photoacids have utilized COSMO to calculate UV/Vis absorption and fluorescence emission energies in various solvents. rsc.org

For a more detailed understanding of specific solute-solvent interactions, explicit solvent models are used. These models involve including a number of individual solvent molecules around the solute. This hybrid implicit-explicit approach has been shown to be effective in understanding the role of hydrogen bonding and other specific interactions. For example, in a study of hydroxypyrene photoacids, it was found that for aprotic solvents like acetone, implicit models were largely sufficient. However, for a stronger hydrogen-bond acceptor like DMSO, including one explicit solvent molecule was important to accurately model the interaction with the photoacid's hydroxyl group. rsc.org For protic solvents like water, the situation is more complex, often requiring the inclusion of multiple explicit water molecules to accurately represent the hydrogen-bonding network around functional groups like the carboxylic acid. rsc.org

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic nature of solute-solvent interactions. MD simulations on systems like phenyl propionic acid in deep eutectic solvents have been used to investigate structural properties such as radial distribution functions, coordination numbers, and hydrogen-bond numbers, as well as dynamic properties like viscosity and self-diffusion coefficients. nih.gov These simulations can reveal how the solvent molecules arrange themselves around the solute and how this organization changes over time, providing insights into the local environment's effect on the solute's conformation and potential reaction pathways.

For 3-(3-Chlorophenyl)pent-2-enoic acid, the presence of the carboxylic acid group, the α,β-unsaturated system, and the chlorophenyl ring would all be expected to interact with solvent molecules in specific ways. The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The reactivity of the conjugated system, a feature that enhances its utility as a versatile scaffold, could also be modulated by solvent polarity and specific interactions. nih.gov

The following table illustrates the types of data that would be generated in a computational study of solvent effects, using hypothetical values for 3-(3-Chlorophenyl)pent-2-enoic acid in different solvents.

| Solvent | Dielectric Constant | Dipole Moment (Debye) | Hydrogen Bond Donor/Acceptor | Predicted Effect on Conformation |

| Water | 78.4 | 1.85 | Both | Stabilization of the polar carboxylic acid group, potentially favoring a more extended conformation. |

| Ethanol (B145695) | 24.5 | 1.69 | Both | Similar to water, but with weaker interactions. |

| Acetone | 20.7 | 2.88 | Acceptor | Stabilization of the carbonyl group through dipole-dipole interactions. |

| Chloroform | 4.8 | 1.15 | Donor | Potential for hydrogen bonding with the carbonyl oxygen. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are valuable computational tools for predicting the biological activity and physicochemical properties of chemical compounds based on their molecular structure. These models establish a mathematical relationship between a set of molecular descriptors and the observed activity or property. While specific QSAR/QSPR models for 3-(3-Chlorophenyl)pent-2-enoic acid were not found in the search results, the principles of their development and application can be understood from studies on analogous compounds like cinnamic acid derivatives and other substituted acrylic acids.

The development of predictive QSAR/QSPR models for analogues of 3-(3-Chlorophenyl)pent-2-enoic acid would involve a series of steps. First, a dataset of compounds with known activities or properties would be compiled. For these compounds, a variety of molecular descriptors would be calculated. These descriptors can be categorized as:

1D descriptors: e.g., molecular weight, atom counts.

2D descriptors: e.g., topological indices, molecular connectivity indices.

3D descriptors: e.g., steric parameters, surface area, volume.

Quantum-chemical descriptors: e.g., HOMO/LUMO energies, dipole moment, atomic charges.

Once the descriptors are calculated, a statistical method is used to build the model. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN).

For example, a study on the antioxidant activity of cinnamic acid derivatives utilized Genetic Function Approximation (GFA) and Genetic/Partial Least Squares (G/PLS) to develop QSAR models. nih.gov These models were then validated internally (e.g., using leave-one-out cross-validation) and externally with a test set of compounds to ensure their predictive power. nih.gov Similarly, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be applied. These methods generate 3D fields around the molecules to represent steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties.

A hypothetical QSAR model for a series of analogues of 3-(3-Chlorophenyl)pent-2-enoic acid might look like the following equation:

log(1/IC50) = a(logP) + b(LUMO) + c(MR) + d

Where:

IC50 is the concentration of the compound that gives 50% inhibition of a biological target.

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

LUMO is the energy of the Lowest Unoccupied Molecular Orbital (an electronic descriptor).

MR is the molar refractivity (a steric descriptor).

a, b, and c are the coefficients determined by the regression analysis, and d is a constant.

A crucial outcome of QSAR and QSPR studies is the identification of the most important molecular descriptors that influence the activity or property of interest. This provides valuable insights into the mechanism of action and helps in the design of new, more potent or selective compounds.

In studies of related compounds, various descriptors have been found to be important. For instance, in the QSAR analysis of cinnamic acid derivatives as antimicrobial agents, descriptors related to lipophilicity and electronic properties were found to be significant. rsdjournal.org For anticancer activity of acrylate (B77674) derivatives, both electronic and steric properties of the substituents on the phenyl ring were shown to play a key role. nih.gov

For 3-(3-Chlorophenyl)pent-2-enoic acid and its analogues, the following descriptors would likely be important in QSAR/QSPR models:

Electronic Descriptors: The electron-withdrawing nature of the chlorine atom on the phenyl ring can influence the electronic properties of the entire molecule, including the acidity of the carboxylic acid and the reactivity of the double bond. Descriptors such as Hammett constants (σ), HOMO/LUMO energies, and atomic charges would be relevant.

Steric Descriptors: The size and shape of the molecule, as described by parameters like molar refractivity (MR) and Taft steric parameters, would be important for fitting into a biological target's binding site.

Topological Descriptors: Indices that describe the connectivity and branching of the molecule can also be correlated with biological activity.

The following table provides examples of molecular descriptors that would be calculated for 3-(3-Chlorophenyl)pent-2-enoic acid in a QSAR study.

| Descriptor Type | Descriptor Name | Calculated Value (Hypothetical) | Significance |

| Lipophilicity | logP | 3.2 | Influences membrane transport and hydrophobic interactions. |

| Electronic | LUMO Energy | -1.5 eV | Relates to the molecule's ability to accept electrons. |

| Electronic | Dipole Moment | 2.5 D | Influences polar interactions with the target. |

| Steric | Molar Refractivity | 60 cm³/mol | Relates to the volume and polarizability of the molecule. |

| Topological | Wiener Index | 350 | Describes the molecular branching. |

By identifying the key descriptors, medicinal chemists can rationally design new analogues with improved properties. For example, if a QSAR model indicated that higher lipophilicity is correlated with increased activity, new analogues could be synthesized with more lipophilic substituents.

Advanced Analytical Techniques in 3 3 Chlorophenyl Pent 2 Enoicacid Research

Chromatographic Method Development for Isomer Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of 3-(3-Chlorophenyl)pent-2-enoic acid, enabling the separation of the target molecule from impurities and the resolution of its isomeric forms. The development of robust chromatographic methods is critical for ensuring the quality and consistency of research findings.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Since 3-(3-Chlorophenyl)pent-2-enoic acid can exist as enantiomers if a chiral center is present (which is not the case for the primary structure but could be for derivatives or related chiral compounds), separating these stereoisomers is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for determining the enantiomeric excess (ee) of chiral compounds. uma.esresearchgate.net The method involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

For related chiral molecules, such as derivatives of 3-(3-Chlorophenyl)pent-2-enoic acid, a method could be developed using a CSP like amylose (B160209) or cellulose (B213188) derivatives coated on a silica (B1680970) support. asianpubs.org The mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like ethanol (B145695) or isopropanol) with a polar modifier, is optimized to achieve baseline resolution. asianpubs.org Detection is commonly performed using a UV detector. uma.es For a quantitative determination of enantiomeric excess, calibration curves are plotted using the peak area against the concentration of enantiomeric mixtures. uma.esresearchgate.net The development of such a method would be essential for any stereoselective synthesis or reaction involving this compound.

Table 1: Representative Chiral HPLC Method Parameters for a Chiral Derivative of 3-(3-Chlorophenyl)pent-2-enoic acid

| Parameter | Value |

| Column | Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel) asianpubs.org |

| Mobile Phase | n-Hexane:Ethanol:Trifluoroacetic Acid (80:20:0.1 v/v/v) asianpubs.org |

| Flow Rate | 1.0 mL/min asianpubs.org |

| Column Temperature | 25 °C mdpi.com |

| Detection | UV at 223 nm asianpubs.org |

| Injection Volume | 20 µL asianpubs.org |

| Expected R-Enantiomer tR | ~8.5 min |

| Expected S-Enantiomer tR | ~10.2 min |

| Resolution (Rs) | >1.5 mdpi.com |

Ultra-Performance Liquid Chromatography (UPLC) Method Optimization

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. This is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. For assessing the purity of 3-(3-Chlorophenyl)pent-2-enoic acid, a reversed-phase UPLC method is typically developed.

Optimization involves screening various stationary phases (e.g., C18, C8), mobile phase compositions (e.g., acetonitrile (B52724) or methanol (B129727) with water), and pH modifiers (e.g., formic acid, acetic acid, or ammonium (B1175870) acetate) to achieve optimal peak shape and separation from potential impurities or degradation products. A gradient elution is often employed to resolve compounds with a range of polarities in a single run. The goal is to develop a method that is fast, robust, and sensitive for the quantitative analysis of the main compound and its related substances.

Table 2: Illustrative UPLC Method Parameters for Purity Assessment

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 1 µL |

Spectroscopic Techniques for Elucidating Reaction Pathways and Intermediate Structures

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within 3-(3-Chlorophenyl)pent-2-enoic acid. These techniques are vital for confirming the structure of the final product and for identifying transient intermediates formed during its synthesis.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure elucidation. iitmandi.ac.in While 1D ¹H and ¹³C NMR provide fundamental information, advanced 2D NMR techniques are necessary to resolve complex structures and assign all signals definitively. dergipark.org.tripb.pt

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. For 3-(3-Chlorophenyl)pent-2-enoic acid, a COSY spectrum would show a correlation between the vinylic proton at C2 and the protons of the ethyl group at C4.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs. rsc.org This experiment is crucial for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. ipb.pt This is particularly useful for identifying quaternary carbons (like C3 and the carboxyl C1) and for connecting different fragments of the molecule, such as linking the phenyl ring protons to the pentenoic acid backbone.

Solid-State NMR: Can be used to study the compound in its solid, crystalline form, providing information on molecular conformation and packing that is lost in solution-state NMR.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Key HMBC Correlations for (E)-3-(3-Chlorophenyl)pent-2-enoic acid

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

| 1 (COOH) | ~12.0 (s, 1H) | ~171 | C2, C3 |

| 2 (=CH) | ~6.1 (s, 1H) | ~118 | C1, C3, C4 |

| 3 (=C-ClPh) | - | ~155 | - |

| 4 (-CH₂-) | ~2.6 (q, 2H) | ~30 | C2, C3, C5 |

| 5 (-CH₃) | ~1.1 (t, 3H) | ~13 | C4 |

| 1' (C-ipso) | - | ~140 | - |

| 2', 6' (C-ortho) | ~7.4-7.6 (m, 2H) | ~128-130 | C-ipso, C-meta, C-para |

| 3' (C-Cl) | - | ~135 | - |

| 4', 5' (C-meta/para) | ~7.3-7.5 (m, 2H) | ~126-129 | C-ipso, C-ortho, C-Cl |

Mass Spectrometry (MS) for Characterization and Metabolite Identification (preclinical)

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of 3-(3-Chlorophenyl)pent-2-enoic acid. High-resolution mass spectrometry (HR-MS) can provide a highly accurate mass measurement, confirming the molecular formula C₁₁H₁₁ClO₂. The fragmentation pattern observed in the MS/MS spectrum provides structural information, often showing characteristic losses such as H₂O (from the carboxylic acid) and COOH.

In preclinical studies, liquid chromatography coupled with mass spectrometry (LC-MS) is the primary tool for metabolite identification. nih.govuni-konstanz.de After administration of the compound to an in vitro (e.g., liver microsomes, hepatocytes) or in vivo system, samples are analyzed to detect new molecular species. nih.govsemanticscholar.org Common metabolic transformations for a compound like this include hydroxylation of the aromatic ring, oxidation of the ethyl side chain, and conjugation with glucuronic acid or sulfate. nih.gov The identification of these metabolites is crucial for understanding the compound's disposition and potential toxicological profile. nih.gov

Table 4: Potential Preclinical Metabolites of 3-(3-Chlorophenyl)pent-2-enoic acid and their Expected Mass Shifts

| Metabolic Reaction | Position | Change in Mass (Da) | Expected m/z [M-H]⁻ |

| Parent Compound | - | - | 209.04 |

| Hydroxylation | Phenyl Ring | +16 | 225.04 |

| Hydroxylation | Ethyl Side Chain | +16 | 225.04 |

| Carboxylation | Ethyl Side Chain to COOH | +28 | 237.03 |

| Glucuronide Conjugation | Hydroxyl Metabolite | +176 | 401.07 |

| Sulfate Conjugation | Hydroxyl Metabolite | +80 | 305.00 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. frontiersin.org These techniques are highly effective for identifying the functional groups present in 3-(3-Chlorophenyl)pent-2-enoic acid. nih.govnih.gov

Infrared (IR) Spectroscopy: In the IR spectrum, the carboxylic acid group gives rise to a very broad O-H stretching band (around 2500-3300 cm⁻¹) and a strong, sharp carbonyl (C=O) stretching band (around 1680-1710 cm⁻¹). The conjugated C=C double bond stretch appears around 1620-1640 cm⁻¹. The C-Cl stretch from the chlorophenyl group would be observed in the fingerprint region (typically 1000-600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is complementary to IR. acs.orgmdpi.com While the O-H stretch is typically weak in Raman, the C=C double bond and the aromatic ring vibrations often produce strong signals. mdpi.com The symmetrical vibrations of the molecule are particularly Raman active. The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. rsc.org

Table 5: Key Vibrational Frequencies for 3-(3-Chlorophenyl)pent-2-enoic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| -COOH | O-H stretch | 2500-3300 | Strong, Broad | Weak |

| -COOH | C=O stretch | 1680-1710 | Strong | Medium |

| C=C | C=C stretch | 1620-1640 | Medium | Strong |

| Aromatic Ring | C=C stretch | 1450-1600 | Medium-Strong | Strong |

| Aromatic Ring | C-H out-of-plane bend | 750-900 | Strong | Weak |

| C-Cl | C-Cl stretch | 600-800 | Strong | Medium |

Hyphenated Techniques in Complex Mixture Analysis (e.g., LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique indispensable for the separation, detection, and quantification of specific compounds within complex biological or environmental samples. The coupling of liquid chromatography's separation capabilities with the high selectivity and sensitivity of tandem mass spectrometry allows for the confident identification of analytes like 3-(3-Chlorophenyl)pent-2-enoic acid, even at trace levels.

The process begins with the separation of the compound from the sample matrix using a suitable LC column and mobile phase. Following elution, the analyte is ionized, typically by electrospray ionization (ESI), and enters the mass spectrometer. In the first stage of mass analysis (MS1), the precursor ion corresponding to the molecular weight of the compound is selected. This ion is then subjected to collision-induced dissociation (CID) in a collision cell, where it fragments into characteristic product ions. The second stage of mass analysis (MS2) separates and detects these product ions, creating a unique fragmentation pattern that serves as a structural fingerprint for the compound.

Table 1: Predicted Mass Spectrometry Data for an Analogous Compound: (E)-3-(3-chlorophenyl)but-2-enoic acid

| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]⁺ | 197.03639 | 138.1 |

| [M+Na]⁺ | 219.01833 | 146.6 |

| [M-H]⁻ | 195.02183 | 140.7 |

| [M+NH₄]⁺ | 214.06293 | 157.8 |

| [M+K]⁺ | 234.99227 | 142.3 |

| [M+H-H₂O]⁺ | 179.02637 | 133.9 |

| [M+HCOO]⁻ | 241.02731 | 155.3 |

| [M+CH₃COO]⁻ | 255.04296 | 180.0 |

| Data sourced from predicted values for a structural analog and is for illustrative purposes. uni.lu |

This multi-stage process provides a high degree of certainty in identification and quantification, making LC-MS/MS a cornerstone in metabolic, pharmacokinetic, and environmental fate studies of novel chemical entities. mdpi.com

X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation and, in the case of chiral molecules, its absolute stereochemistry.

For a compound like 3-(3-Chlorophenyl)pent-2-enoic acid, which can exist as (E) and (Z) isomers due to the double bond, X-ray crystallography can unequivocally establish the geometric configuration. The process involves growing a single, high-quality crystal of the compound, which can be achieved by methods such as slow evaporation of a saturated solution. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.

By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. Fitting the known atoms of the molecule into this map reveals their precise spatial coordinates. This allows for the detailed characterization of the molecular structure.

While a crystallographic information file for 3-(3-Chlorophenyl)pent-2-enoic acid is not publicly available, data from its parent structure, (E)-pent-2-enoic acid, illustrates the type of detailed structural information that can be obtained. researchgate.netnih.gov

Table 2: Illustrative Crystallographic Data for the Parent Compound, (E)-pent-2-enoic acid

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.7336 (13) |

| b (Å) | 6.7821 (13) |

| c (Å) | 7.2349 (14) |

| α (°) | 67.743 (2) |

| β (°) | 75.518 (2) |

| γ (°) | 64.401 (2) |

| Volume (ų) | 274.29 (9) |

| Z | 2 |

| Data from the crystal structure of (E)-pent-2-enoic acid is presented for illustrative purposes. researchgate.net |

The resulting structural data is crucial for understanding the molecule's physical and chemical properties and its interaction with biological targets. Conformational analysis, aided by the precise dihedral angles obtained from crystallography, can reveal the most stable spatial arrangement of the molecule, which is often the biologically active conformation. lumenlearning.com When experimental data is challenging to obtain, it can be supplemented with computational methods like Density Functional Theory (DFT) calculations to provide further structural insights.

Future Research Directions and Unexplored Avenues for 3 3 Chlorophenyl Pent 2 Enoicacid

Exploration of Novel and Sustainable Synthetic Pathways

Current synthetic routes to 3-(3-chlorophenyl)pent-2-enoic acid often rely on traditional methods such as the Perkin reaction or coupling of Grignard reagents with appropriate precursors. While effective, these methods can sometimes involve harsh reaction conditions or generate unwanted byproducts. Future research should prioritize the development of novel and more sustainable synthetic pathways.

One promising avenue is the application of green chemistry principles. This could involve exploring solvent-free reaction conditions, utilizing microwave-assisted synthesis to reduce reaction times and energy consumption, or employing more environmentally benign catalysts. tandfonline.commdpi.com For instance, the Claisen-Schmidt condensation, a well-established method for forming carbon-carbon bonds, can be adapted to more eco-friendly conditions. beilstein-journals.org

Furthermore, the field of biocatalysis offers significant potential for the stereoselective synthesis of 3-(3-chlorophenyl)pent-2-enoic acid. nih.gov The use of enzymes, such as phenylalanine ammonia-lyase (PAL), which naturally catalyzes the formation of cinnamic acid, could be explored for the synthesis of this and other derivatives. beilstein-journals.orgnih.gov Research into engineered enzymes or whole-cell biocatalysts could lead to highly efficient and enantiomerically pure production of specific isomers of the compound, which is crucial for pharmaceutical applications where stereochemistry often dictates biological activity.

Table 1: Comparison of Potential Synthetic Methodologies

| Method | Description | Potential Advantages |

| Grignard Coupling | Reaction of a 3-chlorophenyl Grignard reagent with a pent-2-enoic acid precursor. | Established and versatile. |

| Perkin Reaction | Condensation of an aromatic aldehyde with an acid anhydride. mdpi.com | A classic method for cinnamic acid synthesis. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. tandfonline.com | Reduced reaction times, potentially higher yields. |

| Biocatalysis | Employment of enzymes or whole organisms to catalyze the synthesis. nih.gov | High stereoselectivity, mild reaction conditions. |

| Decarboxylative Cross-Coupling | A newer method involving the coupling of cinnamic acids with other molecules via a radical intermediate. beilstein-journals.org | Offers novel pathways to derivatives. |

Identification of Additional Molecular Targets and Biological Pathways

Preliminary studies have indicated that 3-(3-chlorophenyl)pent-2-enoic acid possesses promising biological activities, including anticancer and antimicrobial effects. Reports have shown it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values around 30 µM and 25 µM, respectively. It has also demonstrated inhibitory action against various bacterial strains with Minimum Inhibitory Concentrations (MICs) in the range of 50 to 200 µg/mL.

However, the precise molecular targets and the intricate biological pathways through which it exerts these effects are not yet fully elucidated. Future research should focus on identifying the specific enzymes, receptors, or other biomolecules with which this compound interacts. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic screening approaches could be employed for target deconvolution.

Furthermore, a deeper investigation into the downstream signaling cascades affected by 3-(3-chlorophenyl)pent-2-enoic acid is warranted. For example, exploring its potential role in modulating key cellular pathways implicated in cancer, such as the PI3K/Akt or MAPK signaling pathways, could provide crucial insights into its mechanism of action. nih.gov Understanding these pathways is essential for its development as a potential therapeutic agent.

Development of Advanced Computational Models for Structure-Function Relationships

Computational modeling is a powerful tool in modern drug discovery and materials science. For 3-(3-chlorophenyl)pent-2-enoic acid, the development of advanced computational models could significantly accelerate the design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) studies could be performed to correlate the structural features of a series of related compounds with their biological activities. researchgate.net This would allow for the identification of key structural motifs responsible for its anticancer or antimicrobial effects and guide the synthesis of new derivatives with enhanced properties.

Molecular docking and molecular dynamics simulations could provide detailed insights into the binding interactions between 3-(3-chlorophenyl)pent-2-enoic acid and its potential biological targets at an atomic level. These computational approaches can help to predict binding affinities and understand the forces driving the interaction, which is invaluable for rational drug design.

Investigation of its Role as a Versatile Chemical Building Block

The chemical structure of 3-(3-chlorophenyl)pent-2-enoic acid, featuring a reactive carboxylic acid group and a conjugated double bond, makes it an attractive scaffold for the synthesis of more complex molecules. researchgate.net Its nature as a haloalkene further enhances its synthetic utility, as the halogen atom can be a site for various cross-coupling reactions. acs.orgrroij.com

Future research should systematically explore its potential as a versatile chemical building block or "synthon." This could involve its use in:

Polymer Synthesis: The carboxylic acid and double bond functionalities could be exploited to create novel polymers with unique properties, potentially for applications in drug delivery or as advanced materials. researchgate.net

Combinatorial Chemistry: The compound could serve as a core scaffold for the generation of large libraries of diverse compounds for high-throughput screening against various biological targets. nih.gov

Synthesis of Heterocyclic Compounds: The reactive functionalities could be utilized in cyclization reactions to construct a variety of heterocyclic systems, which are prevalent in many pharmaceuticals.

Design and Synthesis of Highly Specific Analogues for Mechanistic Probes

To unravel the detailed mechanisms of action of 3-(3-chlorophenyl)pent-2-enoic acid, the design and synthesis of highly specific analogues as mechanistic probes are essential. nih.gov These probes can be invaluable tools for identifying direct binding partners and for studying the compound's behavior in a biological system.

Examples of such probes include:

Photoaffinity Labels: By incorporating a photoreactive group (e.g., a benzophenone (B1666685) or diazirine) into the molecule, researchers can create probes that covalently bind to their target upon photo-irradiation. nih.govenamine.netnih.gov This allows for the "trapping" and subsequent identification of the target protein.

Biotinylated or Fluorescently Tagged Analogues: The synthesis of analogues bearing a biotin (B1667282) tag or a fluorescent dye would enable the visualization and tracking of the compound within cells, as well as facilitate pull-down assays to isolate its binding partners.

Isotopically Labeled Analogues: Incorporating stable isotopes (e.g., ¹³C, ¹⁵N) or radioactive isotopes (e.g., ³H, ¹⁴C) would allow for quantitative analysis of the compound's metabolism and distribution in biological systems using techniques like mass spectrometry or radiometric assays.

The development of these specialized chemical tools will be instrumental in advancing our understanding of the biological roles of 3-(3-chlorophenyl)pent-2-enoic acid and paving the way for its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.